molecular formula C4H4BrNO B1271475 3-Bromo-5-methylisoxazole CAS No. 25741-97-3

3-Bromo-5-methylisoxazole

Cat. No. B1271475
CAS RN: 25741-97-3
M. Wt: 161.98 g/mol
InChI Key: ICLAWFDDNFPOFQ-UHFFFAOYSA-N
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Description

The compound 3-Bromo-5-methylisoxazole is a derivative of isoxazole, a five-membered aromatic heterocycle with oxygen and nitrogen as the heteroatoms. The bromo and methyl substituents on the isoxazole ring influence its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, 3-aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives were prepared by condensing aryl-propenones with hydroxylamine hydrochloride, with the aryl-propenones themselves synthesized from 3-bromobenzaldehyde and different aryl methyl ketones . Additionally, 3-substituted 5-(tributylstannyl)isoxazoles were synthesized via 1,3-dipolar cycloaddition of nitrile oxides to tributylethynylstannane . These methods demonstrate the versatility of isoxazole synthesis, allowing for various substitutions on the isoxazole ring.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be characterized using techniques such as single crystal X-ray diffraction, which provides information on the crystalline structure and the dihedral angles between rings . The crystal structure can be further analyzed using Hirshfeld surface computational studies to quantify intermolecular contacts, which are crucial for understanding the stability and interactions of the molecule .

Chemical Reactions Analysis

Isoxazole derivatives can undergo a range of chemical reactions. For example, bromination of isoxazolin-5-ones can be achieved using N-bromosuccinimide, leading to the formation of N-methylisoxazolin-5-ones and 5-methoxy-isoxazoles . The bromoalkenes used in the synthesis of isoxazoles can also be transformed into other heterocycles or undergo cross-coupling reactions, demonstrating the reactivity and functional group compatibility of these compounds .

Physical and Chemical Properties Analysis

The physical properties of isoxazole derivatives can vary significantly depending on the substituents attached to the ring. For instance, there are notable differences between the physical properties of 3-aryl and 4-aryl compounds in the solid phase . The chemical properties, such as reactivity and stability, can be studied using computational methods like DFT calculations and molecular dynamics simulations. These studies can reveal information about potential reactive sites, bond dissociation energies, and interactions with water, which are important for understanding the behavior of these compounds under different conditions .

Safety And Hazards

3-Bromo-5-methylisoxazole is considered hazardous . It can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid getting it in eyes, on skin, or on clothing .

Future Directions

Given the significance of isoxazoles in drug discovery, it is imperative to develop new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is a promising direction .

properties

IUPAC Name

3-bromo-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO/c1-3-2-4(5)6-7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLAWFDDNFPOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376825
Record name 3-Bromo-5-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methylisoxazole

CAS RN

25741-97-3
Record name 3-Bromo-5-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-methyl-1,2-oxazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RN Hanson, FA Mohamed - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
… of methyl 3-bromo-5-methylisoxazole-4-carboxylate. … chromatography gave the methyl 3-bromo-5-methylisoxazole-4-… Heating the 3-bromo-5methylisoxazole-4-carboxylic acid with …
Number of citations: 5 onlinelibrary.wiley.com
K Bowden, G Crank, WJ Ross - Journal of the Chemical Society C …, 1968 - pubs.rsc.org
… The synthesis of pantherine was finally achieved from 3-bromo-5-methylisoxazole (XI), which was converted into 3-methoxy-5-methylisoxazole (XII). This was readily lithiated with butyl-…
Number of citations: 35 pubs.rsc.org
M Qi, M Suleman, J Fan, P Lu, Y Wang - Tetrahedron, 2022 - Elsevier
Herein, we report a copper(I)-catalyzed ring expansion reaction of isoxazoles with 4-diazoisoquinolin-3-ones, furnishing a series of densely substituted novel spiro[isoquinoline-4,2'- [1,3…
Number of citations: 2 www.sciencedirect.com
L Larina, V Lopyrev, L Larina, V Lopyrev - … : Synthesis, Structure and …, 2009 - Springer
Synthesis methods of various C- and N-nitroderivatives of five-membered azoles – pyrazoles, imidazoles, 1,2,3-triazoles, 1,2,4-triazoles, oxazoles, oxadiazoles, isoxazoles, thiazoles, …
Number of citations: 2 link.springer.com
L Larina, V Lopyrev - 2009 - books.google.com
This volume is devoted to the synthesis, application, structure, and physicochemical properties of nitroazoles (five-membered aromatic compounds). The book is unique in providing the …
Number of citations: 181 books.google.com

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